

KHK2455: A Highly Selective IDO1 Inhibitor with Minimal Cross-Reactivity

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Compound of Interest		
Compound Name:	KHK2455	
Cat. No.:	B1574644	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of **KHK2455**, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with a focus on its cross-reactivity with other key enzymes in the tryptophan catabolic pathway.

KHK2455 is an orally available small-molecule inhibitor that targets IDO1, a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a key immunomodulatory enzyme that, when overexpressed in the tumor microenvironment, suppresses T-cell function and allows cancer cells to evade immune surveillance.[1][2] **KHK2455** distinguishes itself by inhibiting the IDO1 apo-enzyme, leading to long-lasting and potent activity.[1][3][4]

Comparative Selectivity Profile

Preclinical data demonstrates the high selectivity of **KHK2455** for IDO1 over other related enzymes, namely Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO). This selectivity is crucial for minimizing off-target effects and ensuring that the therapeutic or research application is focused on the intended biological pathway.

Enzyme	KHK2455 IC50 (nmol/L)
IDO1	14
IDO2	>10,000
TDO	>10,000



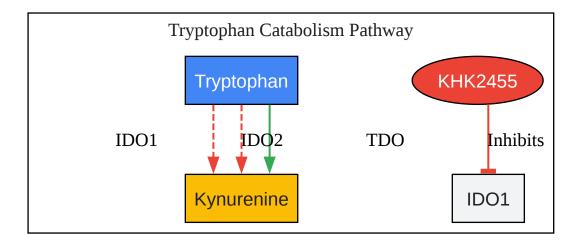
Table 1: Comparative inhibitory activity of **KHK2455** against IDO1, IDO2, and TDO. The half-maximal inhibitory concentration (IC50) indicates the concentration of **KHK2455** required to inhibit 50% of the enzyme's activity. A lower IC50 value denotes higher potency.[5]

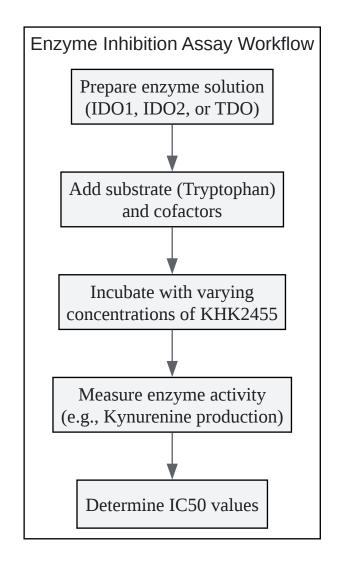
The data clearly indicates that **KHK2455** is a highly potent inhibitor of IDO1, with an IC50 value of 14 nmol/L.[5] In stark contrast, **KHK2455** shows no significant inhibition of IDO2 and TDO, even at concentrations up to 10,000 nmol/L.[5] This represents a selectivity of over 700-fold for IDO1 compared to the other two tested enzymes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing enzyme inhibition.







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